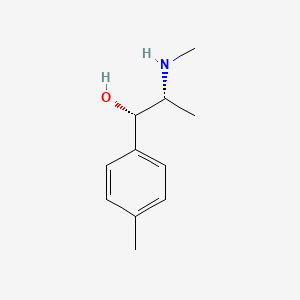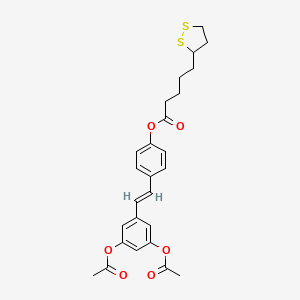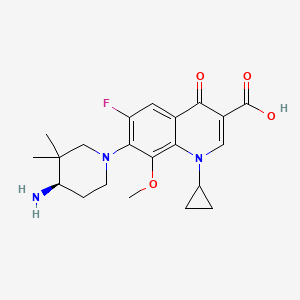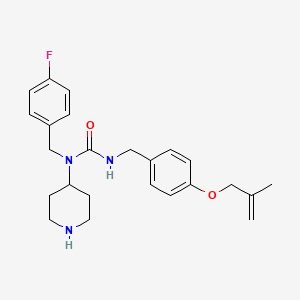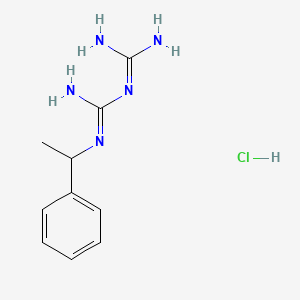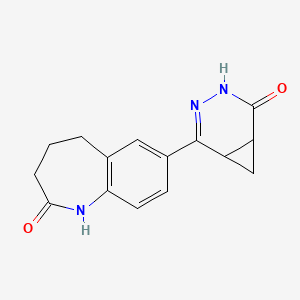
Delphinidin 3-arabinoside cation
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delphinidin 3-arabinoside cation is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant purple and blue colors in plants such as berries, eggplants, and grapes. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anticancer effects .
準備方法
Synthetic Routes and Reaction Conditions
Delphinidin 3-arabinoside cation can be synthesized through chemical glycosylation of delphinidin with arabinose. The reaction typically involves the use of a glycosyl donor, such as arabinose, and a glycosyl acceptor, such as delphinidin, in the presence of a catalyst like trifluoromethanesulfonic acid. The reaction is carried out under mild conditions to prevent degradation of the sensitive anthocyanin structure .
Industrial Production Methods
Industrial production of this compound involves extraction from natural sources, such as berries and other pigmented fruits. The extraction process includes maceration, filtration, and purification steps to isolate the desired anthocyanin. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Delphinidin 3-arabinoside cation undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthocyanin to its colorless leucoanthocyanin form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Glycosyl donors like arabinose and catalysts like trifluoromethanesulfonic acid are employed
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leucoanthocyanins.
Substitution: Various glycosides, including delphinidin 3-arabinoside
科学的研究の応用
Delphinidin 3-arabinoside cation has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its antioxidant and anti-inflammatory effects on cellular processes.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
Industry: Utilized in the food and cosmetic industries for its natural coloring properties and health benefits .
作用機序
Delphinidin 3-arabinoside cation exerts its effects through various molecular mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Anticancer Properties: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways like the PI3K/Akt and MAPK pathways .
類似化合物との比較
Delphinidin 3-arabinoside cation is unique among anthocyanins due to its specific glycosylation with arabinose. Similar compounds include:
Delphinidin 3-glucoside: Glycosylated with glucose, known for its stability and bioavailability.
Delphinidin 3-rutinoside: Glycosylated with rutinose, noted for its enhanced antioxidant properties.
Delphinidin 3-galactoside: Glycosylated with galactose, studied for its anti-inflammatory effects
特性
CAS番号 |
28500-01-8 |
|---|---|
分子式 |
C20H19O11+ |
分子量 |
435.4 g/mol |
IUPAC名 |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H18O11/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26)/p+1/t13-,17-,18+,20-/m0/s1 |
InChIキー |
XZUBZVMZVWFBNE-NTCOEUGSSA-O |
異性体SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
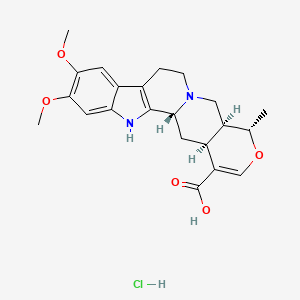
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
